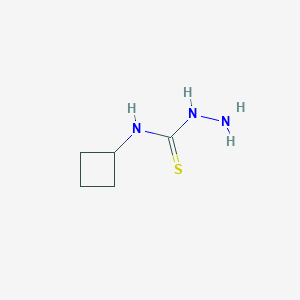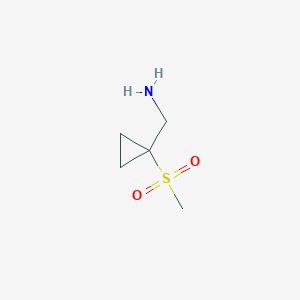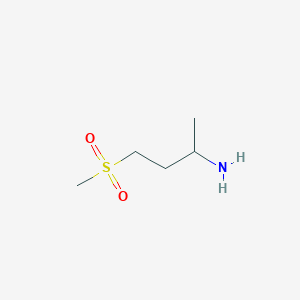
3-Amino-1-cyclobutylthiourea
Overview
Description
3-Amino-1-cyclobutylthiourea is a chemical compound with the molecular formula C5H11N3S . It contains a total of 20 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 urea (-thio) derivative, and 1 N hydrazine .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 atoms, including 11 Hydrogen atoms, 5 Carbon atoms, 3 Nitrogen atoms, and 1 Sulfur atom . It also contains a four-membered cyclobutyl ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 145.23 . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Antimycobacterial Activity
A study investigated the synthesis and evaluation of novel thiourea compounds, including structures similar to 3-Amino-1-cyclobutylthiourea, for their antimycobacterial activities. Among these, certain compounds showed significant inhibition against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting their potential as antimycobacterial agents. The most active compound demonstrated non-toxicity to Vero cells, indicating a high selectivity index for antimycobacterial activity over cytotoxicity. This suggests that modifications of the cyclobutylthiourea structure could yield promising antimycobacterial drugs (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Synthesis of Cyclobutene Derivatives
Another research avenue explored the efficient synthesis of 3-amino-/alkylthio-cyclobut-2-en-1-ones from acyl ketene dithioacetals, which are structurally related to this compound. This method also described the transformation of these cyclobutene derivatives into 4-quinolone derivatives, showcasing a versatile approach to synthesizing bioactive heterocycles that could have various pharmaceutical applications (Zhao, Yang, Di, Han, & Liu, 2010).
Inhibition of Matrix Metalloprotease-1 (MMP-1)
Research on squaric acid-peptide conjugates, incorporating cyclobutenedione cores similar to the cyclobutylthiourea framework, demonstrated potential as inhibitors of MMP-1. This enzyme is implicated in various pathological conditions, including cancer and fibrosis. By optimizing the substituents on the cyclobutenedione core, researchers developed compounds with significant inhibitory activity against MMP-1, highlighting the therapeutic potential of cyclobutylthiourea derivatives in treating diseases associated with MMP-1 activity (Onaran, Comeau, & Seto, 2005).
Anticancer and Antiviral Evaluation
A study on squarate-based carbocyclic nucleosides, which are structurally innovative compounds akin to this compound, reported their synthesis, computational analysis, and preliminary screening for antitumor and antiviral activities. These compounds represent a novel approach to nucleoside analogue design, potentially offering new avenues for the development of anticancer and antiviral drugs (Lu, Lu, & Honek, 2017).
VLA-4 Antagonism
Research into uniquely functionalized 3-aminocyclobut-2-en-1-ones, which share a similar synthetic pathway with this compound, identified compounds acting as potent antagonists of VLA-4. VLA-4 is a critical molecule involved in immune responses and inflammatory processes, and its inhibition has therapeutic implications in autoimmune diseases and cancer (Brand, de Candole, & Brown, 2003).
Safety and Hazards
3-Amino-1-cyclobutylthiourea is classified under the GHS07 hazard class . It has several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound .
properties
IUPAC Name |
1-amino-3-cyclobutylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c6-8-5(9)7-4-2-1-3-4/h4H,1-3,6H2,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFHTCPHHWLYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1247786-15-7 | |
| Record name | 3-amino-1-cyclobutylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Ethoxybenzo[d]thiazole](/img/structure/B3225301.png)


![2,3-Difluoro-4-ethoxy-1-[4-(4-pentylcyclohexyl)phenylethynyl]benzene](/img/structure/B3225315.png)

amine](/img/structure/B3225328.png)

